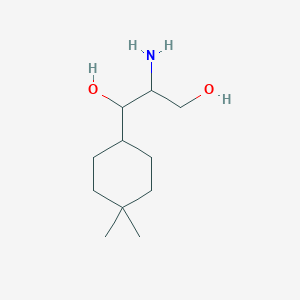
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2. It is a derivative of 2-amino-1,3-propane diols, which are known for their versatility in various chemical syntheses . This compound is primarily used in research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with electrophiles . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol has several scientific research applications:
Biology: The compound is used in the synthesis of biodegradable polymers that have applications in biomedical research.
Medicine: It is involved in the development of new pharmaceutical compounds.
Industry: The compound is used in the production of environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, which influence the compound’s reactivity and functionality in various applications .
Comparison with Similar Compounds
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol can be compared with other similar compounds such as:
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: This compound has a nitrophenyl group instead of a dimethylcyclohexyl group, which affects its chemical properties and applications.
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: This compound has a hexylphenethyl group, making it structurally different and influencing its reactivity.
The uniqueness of this compound lies in its specific structural features, which provide distinct advantages in various chemical syntheses and applications.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol |
InChI |
InChI=1S/C11H23NO2/c1-11(2)5-3-8(4-6-11)10(14)9(12)7-13/h8-10,13-14H,3-7,12H2,1-2H3 |
InChI Key |
MRFATEOTGWGPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C(CO)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


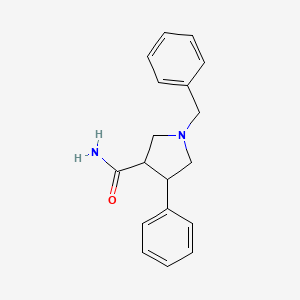
![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
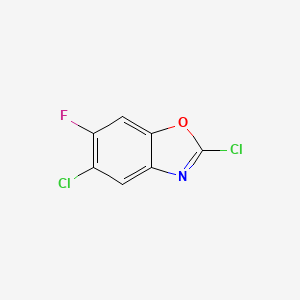
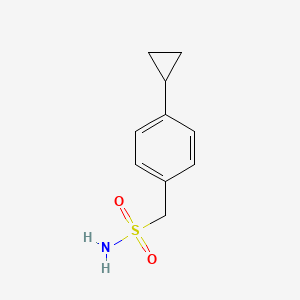
![tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13255186.png)
amine](/img/structure/B13255201.png)
![2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13255209.png)
![([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13255219.png)
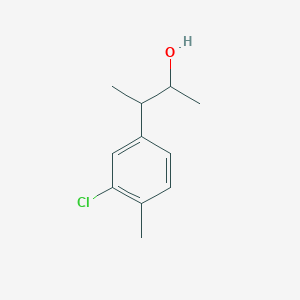

![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)
![6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13255243.png)
![1-Azabicyclo[3.2.1]octane-4-thiol](/img/structure/B13255247.png)
